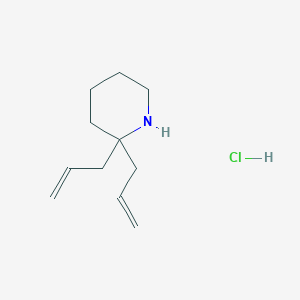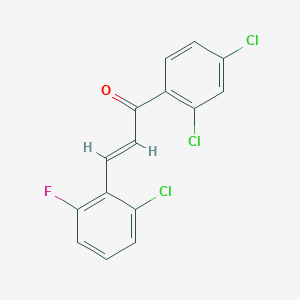
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, also known as EF24, is a synthetic compound that has been recently studied for its potential therapeutic applications due to its anti-cancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses in the body. (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one has been shown to activate Nrf2 by modifying a specific cysteine residue on the Keap1 protein, which normally binds to and inhibits Nrf2. Activated Nrf2 then translocates to the nucleus and binds to antioxidant response elements (AREs) in the DNA, leading to the upregulation of various antioxidant and anti-inflammatory genes.
Effets Biochimiques Et Physiologiques
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one has been found to induce cell cycle arrest, apoptosis, and autophagy, which are all mechanisms that lead to cancer cell death. In animal models of cancer, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one has been shown to inhibit tumor growth and metastasis. In inflammation models, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one has also been shown to protect against oxidative stress and DNA damage in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one is its relatively simple synthesis method and high yield. (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one is also stable under normal laboratory conditions and can be easily dissolved in organic solvents. However, one limitation of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one is its low aqueous solubility, which can make it difficult to use in certain experiments. (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one is also highly reactive and can undergo oxidation or reduction reactions, which can affect its activity.
Orientations Futures
There are several future directions for (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one research. One direction is to further investigate the molecular mechanisms of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one's anti-cancer and anti-inflammatory effects, including its effects on other signaling pathways besides Nrf2. Another direction is to explore the potential of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one as a combination therapy with other anti-cancer or anti-inflammatory agents. Additionally, more studies are needed to optimize the formulation and delivery of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one for clinical use. Finally, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one's potential as a neuroprotective agent has recently been explored, and further research in this area may lead to new therapeutic applications.
Applications De Recherche Scientifique
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications in cancer and inflammation. In cancer research, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In inflammation research, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one has been shown to reduce inflammation in various animal models of inflammatory diseases, such as arthritis and colitis.
Propriétés
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3FO/c16-9-4-5-11(13(18)8-9)15(20)7-6-10-12(17)2-1-3-14(10)19/h1-8H/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADSPTLBEBUPPK-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



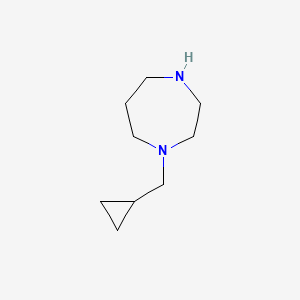
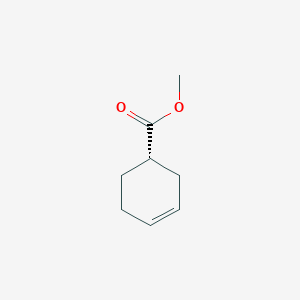
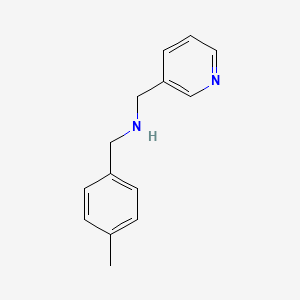
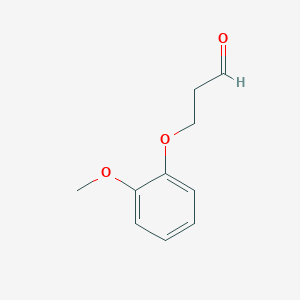
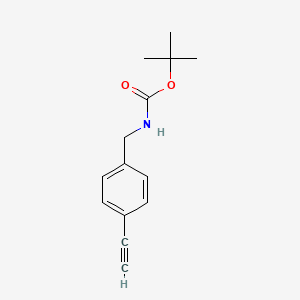
![5-Chloro-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,4-thiadiazole](/img/structure/B3149875.png)
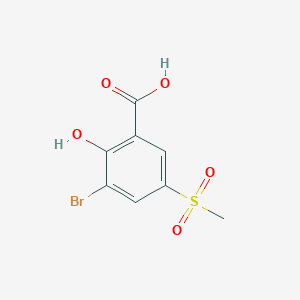
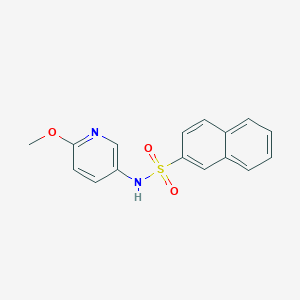
![Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane](/img/structure/B3149893.png)
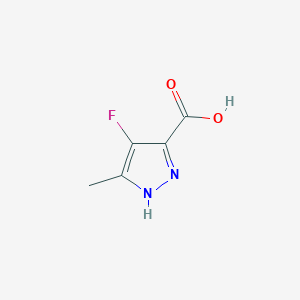
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3149919.png)
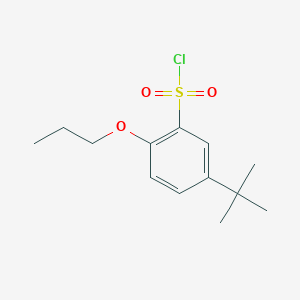
![Sodium 6-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B3149932.png)
